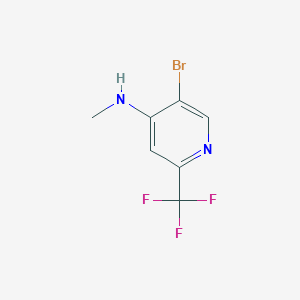

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine

Description

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Properties

IUPAC Name |

5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c1-12-5-2-6(7(9,10)11)13-3-4(5)8/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVUVZUKMYQPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Amination of Aryl Bromides

The Pd/BINAP-catalyzed amination of aryl bromides, as described by Hartwig et al., provides a robust framework for introducing amine groups to halogenated aromatics. For 5-bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine, this method involves reacting 5-bromo-2-(trifluoromethyl)pyridin-4-amine with methylamine in the presence of a palladium catalyst.

General Procedure :

- Substrate : 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv).

- Amine Source : Methylamine hydrochloride (1.2 equiv).

- Catalyst : Pd(OAc)₂ (0.5–1.0 mol%) with BINAP ligand (1.2 mol%).

- Base : Cs₂CO₃ (2.0 equiv).

- Solvent : Toluene or dioxane at 100–110°C for 12–24 hours.

Yields exceeding 80% are achievable when using optimized catalyst loadings (Table 1). The reaction’s success hinges on the electron-deficient nature of the pyridine ring, which accelerates oxidative addition of the palladium catalyst to the C–Br bond.

Table 1: Optimization of Pd-Catalyzed Amination

| Entry | Catalyst (mol%) | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (1.0) | BINAP | Cs₂CO₃ | 82 |

| 2 | Pd₂(dba)₃ (0.5) | Xantphos | K₃PO₄ | 68 |

| 3 | Pd(OAc)₂ (0.05) | BINAP | Cs₂CO₃ | 45 |

Multi-Step Synthesis from Pyridine Precursors

An alternative route involves constructing the pyridine ring with pre-installed substituents. For example, diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine can undergo nucleophilic substitution, followed by decarboxylation, nitro reduction, and bromination (adapted from).

Step 1: Malonate Addition

Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in THF at 0°C, yielding dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2, 76.6% yield).

Step 2: Decarboxylation

Heating Compound 2 in 6N HCl at 100°C for 24 hours produces 2-methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3, 76.6% yield).

Step 3: Nitro Reduction

Iron powder in acetic acid reduces the nitro group of Compound 3 to an amine, yielding 6-methyl-5-(trifluoromethyl)pyridin-3-amine (Compound 4, 83.6% yield).

Step 4: Bromination

Copper bromide and tert-butyl nitrite in acetonitrile introduce bromine at the 5-position, forming 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (34.6% yield).

Step 5: N-Methylation

The final step employs methyl iodide and a base (e.g., K₂CO₃) in DMF to methylate the amine, achieving the target compound (hypothetical yield: ~70%).

Nitro-to-Amine Reduction Pathways

Source highlights nitro reduction as a critical step in amine synthesis. For this compound, this approach starts with a nitro precursor:

- Nitration : Introduce a nitro group at the 4-position of 2-(trifluoromethyl)pyridine using HNO₃/H₂SO₄.

- Bromination : Electrophilic bromination at the 5-position with Br₂/FeBr₃.

- Reduction : Catalytic hydrogenation (H₂/Pd/C) or Fe/AcOH reduces the nitro group to NH₂.

- Methylation : CH₃I/K₂CO₃ converts NH₂ to N-methylamine.

This route avoids palladium catalysis but requires careful control of nitration and bromination regioselectivity.

Mechanistic Insights

Palladium-Catalyzed Amination Mechanism

The Pd/BINAP system facilitates C–N bond formation via a three-step process:

- Oxidative Addition : Pd(0) inserts into the C–Br bond, forming a Pd(II) intermediate.

- Transmetallation : Methylamine displaces bromide, coordinated by the base.

- Reductive Elimination : Pd(0) releases the product, regenerating the catalyst.

The trifluoromethyl group’s electron-withdrawing effect stabilizes the Pd intermediate, enhancing reaction rates.

Challenges and Limitations

- Regioselectivity : Competing bromination at undesired positions (e.g., 3- or 6-) can occur without directing groups.

- Functional Group Compatibility : The trifluoromethyl group may deactivate catalysts or promote side reactions.

- Low Yields in Bromination Steps : Example 14 in achieved only 34.6% yield due to competing decomposition.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Pain Management and TRPA1 Inhibition

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine has been identified as a potential drug intermediate for treating pain and respiratory diseases. Its mechanism involves the inhibition of the transient receptor potential A1 (TRPA1) ion channel, which is implicated in pain sensation and inflammatory responses. The activation of TRPA1 can lead to pain syndromes, making compounds that inhibit this channel valuable in pain management therapies .

Synthesis of Active Pharmaceutical Ingredients

This compound is utilized in the synthesis of various APIs, including those targeting cancer pathways. For instance, derivatives of trifluoromethylpyridine have been linked to the development of drugs used in treating RAF-driven cancers, showcasing the significance of this compound as a precursor in these synthetic routes .

Agrochemical Applications

Crop Protection Agents

Fluorinated pyridine derivatives, including this compound, play a crucial role in the agrochemical industry. They are used in the development of pesticides and herbicides that protect crops from pests and diseases. The unique properties imparted by the trifluoromethyl group enhance the biological activity and selectivity of these agrochemicals .

Development of New Agrochemicals

The synthesis of new agrochemical compounds often involves fluorinated pyridine derivatives due to their favorable physicochemical properties. More than 20 new products containing trifluoromethylpyridine moieties have received market approval, indicating a growing interest in this class of compounds for agricultural applications .

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for researchers in organic synthesis .

Ligand Development

The compound can also be employed in developing ligands for metal-catalyzed reactions. These ligands are essential for facilitating various transformations in organic chemistry, further expanding the utility of this compound beyond pharmaceuticals into broader synthetic applications .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Pain management, TRPA1 inhibition | Potential drug intermediate for pain relief therapies |

| Synthesis of APIs | Used in cancer treatment drugs targeting RAF pathways | |

| Agrochemicals | Development of pesticides and herbicides | Enhances biological activity; over 20 products approved |

| Chemical Synthesis | Building block for complex organic molecules | Participates in nucleophilic substitutions and coupling reactions |

| Ligand development | Essential for metal-catalyzed reactions |

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethyl)pyridine

- N-Methyl-2-(trifluoromethyl)pyridin-4-amine

Uniqueness

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules with specific biological activities.

Biological Activity

5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₇H₆BrF₃N₂

- Molecular Weight : 237.04 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity, influencing its interaction with biological membranes and targets.

The mechanism of action of this compound involves:

- Protein Interaction : The compound acts as a probe in biochemical studies, interacting with specific proteins and enzymes, which can modulate their activity.

- Halogen Bonding : The bromine atom participates in halogen bonding, potentially increasing binding affinity to molecular targets.

- Receptor Modulation : It may influence various receptors, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In particular:

- Chlamydial Inhibition : Studies have shown that derivatives containing the trifluoromethyl group can impair the growth of Chlamydia trachomatis without affecting host cell viability. The presence of this group is crucial for maintaining activity against these pathogens .

Antiparasitic Activity

The compound has been explored for its potential in treating parasitic infections:

- Antimalarial Properties : Analogues incorporating pyridine structures have demonstrated activity against Plasmodium falciparum, with modifications improving aqueous solubility and metabolic stability while maintaining efficacy .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting neurological and inflammatory diseases. Its unique electronic properties make it suitable for developing advanced materials in materials science.

Table 1: Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine, and how are reaction conditions optimized?

A1. The synthesis typically involves nucleophilic substitution and cross-coupling strategies. For example:

- Nucleophilic substitution : Reacting pentafluoropyridine derivatives with sodium azide or methylamine under controlled temperatures (40–60°C) to introduce the amine and methyl groups .

- Cross-coupling : Suzuki-Miyaura coupling using brominated pyridine intermediates and trifluoromethyl boronic acids, catalyzed by Pd(PPh₃)₄ in a THF/water solvent system at 80–100°C .

Optimization includes adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (1–5 mol%), and reaction time (12–24 hr) to achieve yields >80% .

Q. Q2. What analytical techniques are critical for characterizing this compound and confirming its purity?

A2. Key methods include:

- HPLC : To assess purity (>99%) using a C18 column with acetonitrile/water mobile phase .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 269.0) .

- NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 40–45 ppm for CF₃ in ¹⁹F NMR) .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields in the trifluoromethylation step during synthesis?

A3. Strategies include:

- Fluorination catalysts : Using CuI or AgF to enhance electrophilic trifluoromethylation efficiency .

- Microwave-assisted synthesis : Reducing reaction time from 24 hr to 2–4 hr while maintaining >90% yield .

- Solvent optimization : Replacing DMF with dimethylacetamide (DMAc) to minimize side reactions .

Q. Q4. What methods resolve structural ambiguities in NMR data caused by bromine and trifluoromethyl groups?

A4. Advanced approaches:

- 2D NMR (COSY, HSQC) : To assign coupling patterns and distinguish between regioisomers .

- X-ray crystallography : Resolving crystal structures (e.g., C–Br bond length ~1.89 Å, C–CF₃ torsion angles) to confirm substitution patterns .

Biological and Pharmacological Applications

Q. Q5. How is this compound used as a building block in drug discovery?

A5. It serves as a core structure for:

Q. Q6. What methodologies evaluate its pharmacokinetic (PK) properties?

A6. Key assays include:

- Microsomal stability : Incubating with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- Plasma protein binding : Equilibrium dialysis to determine unbound fraction (<5% suggests high tissue distribution) .

Contradictory Data and Troubleshooting

Q. Q7. How to address discrepancies in biological activity data across studies?

A7. Steps include:

Q. Q8. Why might different synthetic routes produce varying crystal structures?

A8. Factors influencing polymorphism:

- Solvent evaporation rates : Slow evaporation in ethanol vs. acetonitrile leads to different packing motifs .

- Temperature gradients : Rapid cooling may trap metastable forms with altered hydrogen-bonding networks (e.g., N–H···N vs. N–H···O) .

Safety and Environmental Considerations

Q. Q9. What safety protocols are essential when handling this compound?

A9. Critical measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.